6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and quinazoline rings in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazoloquinazoline core. The reaction conditions often include refluxing in ethanol with piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The binding of the compound to PCAF disrupts its function, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.
Thiazoloquinazolines: Another class of heterocyclic compounds with similar structural features and biological properties.
Uniqueness
6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other triazoloquinazolines .
Properties
Molecular Formula |
C15H11ClN4O |
---|---|
Molecular Weight |
298.73 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H11ClN4O/c16-11-3-1-2-9(4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2 |
InChI Key |
FWEBRGPBZCSWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.